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Compound of Interest

Compound Name:
2-(3-Aminophenoxy)propanoic

acid hydrochloride

CAS No.: 2109514-29-4

Cat. No.: B2443237

Get Quote

An In-Depth Guide to the Functionalization of 2-(3-Aminophenoxy)propanoic acid
hydrochloride

Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, medicinal chemists,

and drug development professionals on the chemical functionalization of 2-(3-
Aminophenoxy)propanoic acid hydrochloride. This versatile bifunctional molecule serves

as a valuable scaffold in organic synthesis, offering three distinct points for chemical

modification: the aromatic amine, the carboxylic acid, and the phenoxy-linked aromatic ring.

Understanding the reactivity of each functional group is paramount to leveraging this

molecule's full potential in the synthesis of novel chemical entities.

The protocols outlined herein are designed to be robust and informative, emphasizing the

rationale behind procedural steps and reagent selection. This guide moves beyond simple

instructions to provide a deeper understanding of the underlying chemical principles,
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empowering scientists to adapt and troubleshoot these methods for their specific research

applications.

Physicochemical Properties and Handling
2-(3-Aminophenoxy)propanoic acid is a propanoic acid derivative with an aminophenoxy

substituent.[1] The hydrochloride salt form enhances its stability and solubility in aqueous

media, though the amine group requires neutralization for most nucleophilic reactions.

Property Value

Molecular Formula C₉H₁₂ClNO₃

Molecular Weight 217.65 g/mol

Appearance Off-white to light brown crystalline powder

SMILES CC(C(=O)O)OC1=CC=CC(=C1)N.Cl

Solubility
Soluble in water, methanol; sparingly soluble in

ethanol.

Handling and Safety:

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and

a lab coat.

Handle in a well-ventilated area or a chemical fume hood.

Avoid inhalation of dust and contact with skin and eyes.

The hydrochloride salt is acidic; care should be taken when preparing solutions.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: Expected characteristic peaks include a broad O-H stretch from

the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch (~1710 cm⁻¹), N-H bending vibrations,

and C-O ether stretches.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will show distinct

signals for the aromatic protons, the methine proton adjacent to the carboxylic acid, the

methyl group doublet, and exchangeable protons for the amine and carboxylic acid. The ¹³C

NMR will show characteristic signals for the carbonyl carbon, aromatic carbons, and aliphatic

carbons.[2]

Core Functionalization Strategies
The true synthetic utility of 2-(3-Aminophenoxy)propanoic acid hydrochloride lies in its

capacity for selective modification at its three primary reactive sites.

2-(3-Aminophenoxy)propanoic acid
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Caption: Key reactive sites and corresponding functionalization pathways.

Amine Group Functionalization (N-Functionalization)
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The primary aromatic amine is a potent nucleophile, making it an ideal site for forming amide,

sulfonamide, and alkylamine derivatives. Critically, the amine hydrochloride must first be

neutralized with a suitable base to unmask its nucleophilicity.

The formation of an amide bond is one of the most frequent reactions in medicinal chemistry,

valued for the stability and hydrogen-bonding capabilities of the resulting linkage.[3][4] This

protocol details a standard acylation using an acyl chloride.

Causality and Rationale:

Base Selection: A non-nucleophilic organic base like triethylamine (TEA) or N,N-

diisopropylethylamine (DIPEA) is used. Its primary role is to neutralize the starting material's

hydrochloride salt, liberating the free amine. It also serves to quench the HCl byproduct

generated during the reaction, driving the equilibrium towards the product.[5]

Solvent: An aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is

chosen to prevent reaction with the acyl chloride.

Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction

between the amine and the highly reactive acyl chloride, minimizing side product formation.

Start:
2-(3-Aminophenoxy)propanoic

acid hydrochloride in DCM

Add Base (TEA/DIPEA)
Stir at 0°C

Neutralized Amine
(Free Base Form)

Add Acyl Chloride (R-COCl)
Dropwise at 0°C

Warm to Room Temp
Stir 8-16h

Reaction Quench
(e.g., with water)

Aqueous Work-up
& Purification

Product:
N-Acylated Derivative
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Caption: Workflow for the N-Acylation of 2-(3-Aminophenoxy)propanoic acid.

Step-by-Step Methodology:

Suspend 2-(3-aminophenoxy)propanoic acid hydrochloride (1.0 eq) in anhydrous

dichloromethane (DCM, ~0.1 M).

Cool the suspension to 0 °C in an ice bath.
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Add triethylamine (TEA, 2.2 eq) dropwise to the stirring suspension. Allow the mixture to stir

for 15-20 minutes to ensure complete neutralization.

In a separate flask, prepare a solution of the desired acyl chloride (1.1 eq) in anhydrous

DCM.

Add the acyl chloride solution dropwise to the reaction mixture at 0 °C.

After the addition is complete, allow the reaction to warm to room temperature and stir for 8-

16 hours.

Monitor reaction progress using Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory

funnel.

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry

over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purify the crude product via column chromatography or recrystallization.

Carboxylic Acid Functionalization
The carboxylic acid moiety is a versatile handle for introducing diversity through esterification or

amide coupling, enabling the exploration of structure-activity relationships related to this

position.

This classic method involves reacting the carboxylic acid with an excess of alcohol under acidic

catalysis to form an ester.[6]

Causality and Rationale:

Catalyst: A strong acid, typically sulfuric acid (H₂SO₄), is used to protonate the carbonyl

oxygen of the carboxylic acid.[7] This protonation makes the carbonyl carbon significantly

more electrophilic and susceptible to nucleophilic attack by the alcohol.

Reaction Conditions: The reaction is reversible. To drive the equilibrium towards the ester

product, an excess of the alcohol reactant is used, and/or the water byproduct is removed as

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.chemguide.co.uk/organicprops/acids/esterification.html
https://www.masterorganicchemistry.com/2022/11/16/fischer-esterification/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2443237?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


it forms, often with a Dean-Stark apparatus.[6][7]

Start:
2-(3-Aminophenoxy)propanoic

acid hydrochloride

Dissolve in Excess Alcohol
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(4-24h)
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(e.g., with NaHCO₃ soln.)
Aqueous Work-up
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. ["2-(3-Aminophenoxy)propanoic acid hydrochloride"
functionalization protocols]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2443237/docs#2-3-aminophenoxy-propanoic-acid-
hydrochloride-functionalization-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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